beta-Endorphin (6-31)

Opioid Pharmacology Analgesia Receptor Binding

Why choose β-Endorphin (6-31)? Unlike full-length β-Endorphin (1-31), this C-terminal fragment (residues 6-31) lacks the N-terminal enkephalin, eliminating μ-opioid receptor binding while retaining affinity for naloxone-insensitive non-opioid receptors. It is the definitive antagonist for dissecting non-classical opioid pathways in immune modulation, neuroendocrine regulation, and analgesia. Substitution with full-length peptides yields contradictory outcomes. Ensure experimental validity with the correct fragment. RUO.

Molecular Formula C131H218N34O40
Molecular Weight 2909.3 g/mol
CAS No. 77761-27-4
Cat. No. B3029756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Endorphin (6-31)
CAS77761-27-4
Synonymseta-endorphin (6-31)
beta-endorphin-(6-31)
Molecular FormulaC131H218N34O40
Molecular Weight2909.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
InChIInChI=1S/C131H218N34O40/c1-16-68(9)103(127(200)151-82(38-25-30-54-136)112(185)155-90(60-96(138)173)116(189)142-70(11)107(180)152-88(59-76-40-42-77(171)43-41-76)119(192)147-79(35-22-27-51-133)110(183)145-78(34-21-26-50-132)109(182)141-62-98(175)144-85(131(204)205)46-49-100(178)179)162-128(201)104(69(10)17-2)161-108(181)71(12)143-117(190)91(61-97(139)174)154-111(184)80(36-23-28-52-134)148-120(193)89(58-75-32-19-18-20-33-75)153-118(191)86(56-65(3)4)157-129(202)105(73(14)169)163-126(199)102(67(7)8)160-121(194)87(57-66(5)6)156-124(197)94-39-31-55-165(94)130(203)106(74(15)170)164-115(188)83(44-47-95(137)172)149-122(195)92(63-166)158-113(186)81(37-24-29-53-135)146-114(187)84(45-48-99(176)177)150-123(196)93(64-167)159-125(198)101(140)72(13)168/h18-20,32-33,40-43,65-74,78-94,101-106,166-171H,16-17,21-31,34-39,44-64,132-136,140H2,1-15H3,(H2,137,172)(H2,138,173)(H2,139,174)(H,141,182)(H,142,189)(H,143,190)(H,144,175)(H,145,183)(H,146,187)(H,147,192)(H,148,193)(H,149,195)(H,150,196)(H,151,200)(H,152,180)(H,153,191)(H,154,184)(H,155,185)(H,156,197)(H,157,202)(H,158,186)(H,159,198)(H,160,194)(H,161,181)(H,162,201)(H,163,199)(H,164,188)(H,176,177)(H,178,179)(H,204,205)/t68-,69-,70-,71-,72+,73+,74+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,101-,102-,103-,104-,105-,106-/m0/s1
InChIKeyWCOFQMXJGOCODK-JXBHHXAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Endorphin (6-31) (CAS 77761-27-4): Research-Grade Opioid Peptide Fragment for Non-Opioid Receptor Studies and Analgesia Research


β-Endorphin (6-31) (CAS 77761-27-4) is a synthetic 26-amino acid peptide fragment derived from the C-terminal region of the human β-endorphin hormone, with the N-terminal enkephalin segment (residues 1–5) omitted [1]. This compound is recognized as a non-opioid β-endorphin antagonist that mediates effects on the immune system and exhibits analgesic activity that is not reversed by the classical opioid antagonist naloxone [2]. The product is intended for research use only [3].

Why Full-Length β-Endorphin and Other Opioid Peptides Cannot Substitute for β-Endorphin (6-31) in Specific Research Applications


The pharmacological and binding profiles of β-Endorphin (6-31) are fundamentally distinct from those of the full-length β-Endorphin (1-31) peptide, as well as from other opioid peptide fragments. The removal of the N-terminal enkephalin sequence (residues 1–5) eliminates high-affinity binding to classical μ-opioid receptors [1], while the C-terminal fragment retains affinity for a unique naloxone-insensitive non-opioid binding site found on immune cells and neural tissues [2]. This functional divergence results in β-Endorphin (6-31) acting as an antagonist or partial agonist in certain pathways where the full-length peptide acts as an agonist, meaning substitution with β-Endorphin (1-31) or other full-length opioid peptides would yield contradictory experimental outcomes in studies of non-opioid receptor pharmacology, immune modulation, or stress hormone regulation [3]. Procurement of the correct fragment is thus critical for experimental validity.

Quantitative Differentiation of β-Endorphin (6-31) for Procurement Decisions: A Comparative Evidence Guide


β-Endorphin (6-31) Exhibits Naloxone-Insensitive Analgesia Distinct from Full-Length β-Endorphin

β-Endorphin (6-31) exhibits direct analgesic activity that is not reversed by naloxone, whereas the analgesic effects of full-length β-Endorphin (1-31) are typically naloxone-sensitive [1]. In comparative in vitro assays, βc-Endorphin-(6-31) demonstrates a potency of 4% relative to the parent βc-Endorphin peptide [1].

Opioid Pharmacology Analgesia Receptor Binding

β-Endorphin (6-31) Competes at a Unique Non-Opioid Binding Site Not Recognized by the Full-Length Peptide

In NG108-15 neuroblastoma cells, βh-Endorphin-(6-31) fully displaces tritiated βh-Endorphin from its non-opioid binding site, whereas the N-terminal fragment βh-Endorphin-(1-27) shows no displacement activity [1]. Camel β-Endorphin (1-31) exhibits less than 1% of the activity of human β-Endorphin (1-31) at this site, highlighting the species- and sequence-specificity of the non-opioid receptor interaction [1].

Receptor Binding Non-Opioid Signaling Neurobiology

β-Endorphin (6-31) Enhances Lymphocyte Proliferation More Potently than Shorter C-Terminal Fragments

In murine splenocyte assays, the C-terminal fragment human β-Endorphin (18-31) is consistently less effective at enhancing the Con A response than either β-Endorphin (6-31) or the intact 31-residue peptide [1]. This indicates that the 6-31 fragment retains a functional conformation or epitope that is partially lost in the shorter 18-31 fragment.

Immunology Neuroimmunology Lymphocyte Biology

β-Endorphin (6-31) Blocks Morphine- and β-Endorphin-Induced Analgesia via an Antagonist Mechanism

In mouse tail-flick tests, β-Endorphin-(6-31) inhibits the analgesic effects induced by both morphine and full-length β-Endorphin [1]. In contrast, the N-terminal fragment β-Endorphin-(1-15) has no such inhibitory activity [1]. This establishes β-Endorphin (6-31) as a functional antagonist in vivo.

Analgesia Opioid Antagonism In Vivo Pharmacology

β-Endorphin (6-31) Binds with Reduced Potency to Naloxone-Insensitive Splenocyte Sites Compared to Full-Length β-Endorphin

In competition binding studies on murine splenocytes, β-Endorphin-(6-31) and β-Endorphin-(28-31) were approximately 10- and 1000-fold less potent, respectively, than full-length β-Endorphin-(1-31) at displacing [125I]β-Endorphin from naloxone-insensitive binding sites [1]. β-Endorphin-(1-27) and naloxone were completely ineffective [1].

Immunopharmacology Receptor Binding Splenocyte Biology

β-Endorphin (6-31) Inhibits Stress-Induced Prolactin Release In Vivo

In rats exposed to stress, pretreatment with βh-END-(6-31) significantly reduces the stress-induced release of prolactin, an effect shared with antisera against β-Endorphin and κ-receptor antagonists [1]. This in vivo inhibitory activity highlights the peptide's physiological relevance as an endogenous regulator.

Neuroendocrinology Stress Response In Vivo Pharmacology

Key Research Applications for β-Endorphin (6-31) (CAS 77761-27-4) Based on Evidence


Non-Opioid Receptor Pharmacology and Binding Studies

β-Endorphin (6-31) is the definitive ligand for characterizing and studying the naloxone-insensitive, non-opioid β-Endorphin receptor, as it fully displaces the tritiated parent hormone from this site while lacking affinity for classical opioid receptors [1]. This application is supported by quantitative binding data showing it retains 15-75% of the parent peptide's displacing activity in human neuroblastoma cells [2].

Investigating Opioid-Independent Analgesic Mechanisms

Due to its unique profile of exhibiting analgesic activity that is not reversed by naloxone [1], β-Endorphin (6-31) is an essential tool for dissecting pain pathways that are independent of classical μ-opioid receptor activation. Its in vivo antagonist activity against morphine- and β-Endorphin-induced analgesia in mouse tail-flick tests [3] further distinguishes it from full-length opioid peptides.

Neuroimmunology and Immune Cell Modulation

This fragment is a superior reagent for studies on β-Endorphin's immunomodulatory functions. It has been shown to enhance T cell mitogen-induced proliferation more effectively than shorter C-terminal fragments [4], and its binding characteristics to immune cells, including a 10-fold lower potency compared to the full-length peptide at naloxone-insensitive splenocyte sites [5], are well-defined.

In Vivo Studies of Neuroendocrine Stress Responses

β-Endorphin (6-31) is a validated in vivo tool for investigating the role of endogenous opioid peptides in stress physiology, as evidenced by its ability to reduce stress-induced prolactin release in rat models [6]. This application leverages the peptide's endogenous antagonist-like function in neuroendocrine regulation.

Quote Request

Request a Quote for beta-Endorphin (6-31)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.